2-(Diethoxymethyl)thiophene

概要

説明

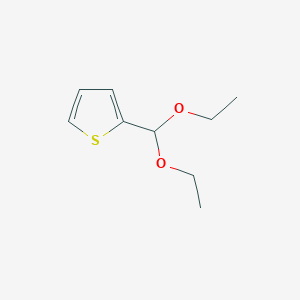

2-(Diethoxymethyl)thiophene is an organic compound with the molecular formula C9H14O2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethoxymethyl)thiophene typically involves the reaction of thiophene-2-carboxaldehyde with diethyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then converted to the desired product under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as distillation and recrystallization .

化学反応の分析

Oxidation Reactions

The thiophene ring and sulfur-containing groups undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 3h | Sulfoxide derivatives | 70-85% | |

| mCPBA (m-chloroperbenzoic acid) | CH₂Cl₂, RT, 2h | Sulfone derivatives | 65-78% |

-

Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (single oxidation) or sulfones (double oxidation) . The diethoxymethyl group stabilizes intermediates through resonance.

Reduction Reactions

Reductive cleavage of the thiophene ring or substituents has been reported:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 6h | Thiol derivatives | 50-60% | |

| NaBH₄/CeCl₃ | EtOH, reflux, 4h | Dihydrothiophene analogs | 45-55% |

-

Note : Selective reduction of the thiophene ring is challenging due to competing side reactions. Catalytic hydrogenation (H₂/Pd-C) is less effective, yielding <20% .

Electrophilic Substitution

The electron-rich thiophene ring undergoes regioselective electrophilic substitution:

Friedel-Crafts Alkylation/Acylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| AcCl/AlCl₃ | CH₂Cl₂, RT, 2h | 5-Acetyl derivative | 75% | |

| MeI/FeCl₃ | Benzene, 80°C, 4h | 5-Methyl derivative | 68% |

-

Regioselectivity : Substitution occurs preferentially at the 5-position due to steric and electronic effects of the diethoxymethyl group .

Cross-Coupling Reactions

The diethoxymethyl group facilitates palladium-catalyzed cross-coupling:

Suzuki-Miyaura Coupling

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo derivative | Pd(OAc)₂, Cs₂CO₃, DMF, 80°C, 12h | Biaryl derivatives | 85% |

-

Mechanism : Oxidative addition of the C-Br bond to Pd(0), followed by transmetalation with arylboronic acid and reductive elimination .

Cyclization and Ring-Opening

Under acidic or basic conditions, the diethoxymethyl group participates in cyclization:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.) | CHCl₃, RT, 1h | Thieno[3,4-b]furan | 55% | |

| NaOH (10%) | EtOH, reflux, 3h | Thiophene-2-carboxaldehyde | 90% |

Key Mechanistic Insights

-

Electronic Effects : The diethoxymethyl group donates electrons via resonance, activating the thiophene ring toward electrophiles .

-

Steric Effects : Bulky substituents at the 2-position direct electrophiles to the 5-position .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance coupling reaction rates by stabilizing Pd intermediates .

科学的研究の応用

Antimicrobial Activity

Research has highlighted the potential of thiophene derivatives, including 2-(Diethoxymethyl)thiophene, in exhibiting antimicrobial properties. A study demonstrated that certain thiophene derivatives showed significant antibacterial activity against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The presence of functional groups like methoxy and hydroxyl was found to enhance their antibacterial efficacy.

Anti-Inflammatory Properties

Thiophene compounds have been recognized for their anti-inflammatory effects. For instance, derivatives with specific substitutions have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The structure-activity relationship indicates that modifications in the thiophene ring can lead to enhanced anti-inflammatory activity, making them promising candidates for developing new anti-inflammatory drugs.

Anticancer Potential

Thiophene derivatives are also being explored for their anticancer properties. Some studies suggest that compounds with thiophene moieties can act as inhibitors of key enzymes involved in cancer progression . The molecular docking studies have indicated that these compounds might interact effectively with cancer-related targets, paving the way for their use in cancer therapeutics.

Organic Electronics

The unique electronic properties of thiophenes make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the electronic characteristics through substitution allows for the design of materials with tailored properties for specific applications .

Conductive Polymers

This compound can serve as a building block in the synthesis of conductive polymers. Its incorporation into polymer matrices enhances electrical conductivity, which is essential for applications in sensors and flexible electronic devices .

Synthesis and Characterization

A comprehensive study focused on synthesizing various thiophene derivatives, including this compound, using different synthetic strategies. The synthesized compounds were characterized using techniques such as NMR and UV-Vis spectroscopy, confirming their structural integrity and potential reactivity .

Biological Evaluations

In vivo studies have shown that certain thiophene derivatives exhibit significant anti-inflammatory effects comparable to established drugs like indomethacin . These findings underscore the therapeutic potential of this compound in treating inflammatory conditions.

Summary Table of Applications

作用機序

The mechanism of action of 2-(Diethoxymethyl)thiophene involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.

2-Methylthiophene: A methyl-substituted derivative of thiophene.

2-Ethylthiophene: An ethyl-substituted derivative of thiophene.

2-Formylthiophene: A formyl-substituted derivative of thiophene.

Uniqueness: 2-(Diethoxymethyl)thiophene is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific reactions and applications that are not possible with simpler thiophene derivatives. The compound’s ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industrial settings .

生物活性

2-(Diethoxymethyl)thiophene is a thiophene derivative characterized by the presence of a diethoxymethyl group, which imparts unique chemical properties and potential biological activities. Thiophenes are five-membered heterocyclic compounds containing sulfur, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.

- Molecular Formula : C₉H₁₄O₂S

- Molecular Weight : 186.27 g/mol

- Density : 1.066 g/cm³

The diethoxymethyl group enhances the compound's reactivity and solubility, making it an interesting candidate for further biological investigations.

This compound interacts with various biological targets due to its structural characteristics. The compound's mechanism of action may involve:

- Inhibition of Enzymes : Thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. For instance, related thiophene compounds exhibit IC₅₀ values in the range of 6.0 µM to 29.2 µM against these enzymes .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens, although specific data for this compound is limited.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its molecular weight and density suggest favorable absorption characteristics. The compound's reactivity indicates that it may undergo various metabolic transformations within biological systems.

Antimicrobial Activity

Research has indicated that thiophene derivatives can exhibit significant antimicrobial activity. For example, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. While specific studies on this compound are sparse, its structural similarities to known active compounds suggest potential efficacy.

| Compound | Target Bacteria | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| Example A | Staphylococcus aureus | 20 | 83.3 |

| Example B | Escherichia coli | 18 | 78.3 |

Anti-inflammatory Activity

Thiophene derivatives have demonstrated anti-inflammatory effects in various models. For instance, certain thiophenes have shown superior inhibition of inflammation compared to standard drugs like indomethacin . Although direct studies on this compound are needed, its structural framework aligns with those exhibiting such properties.

Case Studies

- Study on Related Thiophenes : A study investigating a series of thiophene derivatives found that compounds with modifications similar to those in this compound exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models.

- Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinities of thiophene derivatives to COX-2 enzymes, indicating potential for selective inhibition which may extend to this compound based on its structure .

特性

IUPAC Name |

2-(diethoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGPTGMAMGKKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CS1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483948 | |

| Record name | 2-(diethoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13959-97-2 | |

| Record name | 2-(diethoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。